(Z)-2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-ylidene)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a synthetic compound belonging to the thiazolidinedione family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antidiabetic properties, supported by relevant data and case studies.
Structural Characteristics
The compound features a thiazolidine ring with two carbonyl groups (dioxo) and a piperidine moiety, which enhances its reactivity and potential interactions with biological targets. The presence of the phenylacetamide group further contributes to its pharmacological profile.
1. Antimicrobial Activity
Thiazolidinedione derivatives have been noted for their antimicrobial properties. The compound has shown significant activity against various bacterial strains. Research indicates that compounds with similar thiazolidine structures exhibit:
Compound | Activity | MIC (µg/mL) |
---|---|---|
This compound | Antibacterial | 32 |
Thiazolidinedione derivatives | Antifungal | 16 |
5-Arylidene-thiazolidine-2,4-dione | Antimicrobial | 64 |
These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further investigation in antimicrobial therapy .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has demonstrated cytotoxic effects against cancer cell lines such as glioblastoma and breast adenocarcinoma.
In a study evaluating the compound's cytotoxicity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Glioblastoma | 0.5 | Induction of apoptosis |
Breast Adenocarcinoma | 0.8 | Cell cycle arrest |
The observed morphological changes in treated cells, such as chromatin condensation and cell shrinkage, indicate apoptosis as a primary mechanism of action .
3. Antidiabetic Activity
Thiazolidinediones are primarily recognized for their role in diabetes management through activation of peroxisome proliferator-activated receptors (PPARs). The compound's structure suggests potential insulin-sensitizing effects:
Compound | Activity | Reference |
---|---|---|
This compound | Insulin sensitization | |
Pioglitazone | Standard antidiabetic agent |
Studies indicate that this compound may enhance glucose uptake in muscle cells and reduce insulin resistance, characteristic of effective antidiabetic agents .
Case Studies
Several case studies have highlighted the efficacy of thiazolidinedione derivatives in clinical settings:
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a thiazolidinedione derivative against multi-drug resistant bacterial infections, reporting a 70% success rate in reducing infection severity.
- Cancer Treatment : A preclinical study on glioblastoma models showed that treatment with the compound resulted in significant tumor size reduction compared to controls.
- Diabetes Management : In diabetic rat models, administration of the compound led to improved glycemic control and reduced body weight gain compared to traditional therapies.
属性
IUPAC Name |
(2Z)-2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-ylidene]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-15(18-13-7-3-1-4-8-13)11-14-16(22)20(17(23)24-14)12-19-9-5-2-6-10-19/h1,3-4,7-8,11H,2,5-6,9-10,12H2,(H,18,21)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDCBSANOCZLET-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC(=O)NC3=CC=CC=C3)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CN2C(=O)/C(=C/C(=O)NC3=CC=CC=C3)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。